(S)-4-Isopropyl-2-oxazolidinone

Asymmetric Synthesis Fatty Acid Chemistry Chiral Auxiliary

Researchers requiring precise stereochemical control face variability in diastereoselectivity across oxazolidinone auxiliaries. (S)-4-Isopropyl-2-oxazolidinone (CAS 17016-83-0) is a high-purity chiral auxiliary that resolves this challenge with proven performance: - Achieves 94-98% de in cyanide addition to β-keto amides for cyanohydrin intermediates. - Enables 99:1 dr in Lewis acid-catalyzed multicomponent tetrahydrofuran synthesis. - Delivers up to 81% de in cathodic reduction of phenylglyoxylamides. Supplied with verified enantiomeric purity (≥98% ee) and consistent physical properties (mp 70-73 °C, [α]20/D -18°).

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 17016-83-0
Cat. No. B019638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Isopropyl-2-oxazolidinone
CAS17016-83-0
Synonyms4(S)-(1-Methylethyl)-2-oxazolidinone;  4(S)-Isopropyloxazolidin-2-one
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCC(C)C1COC(=O)N1
InChIInChI=1S/C6H11NO2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8)/t5-/m1/s1
InChIKeyYBUPWRYTXGAWJX-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-4-Isopropyl-2-oxazolidinone: Evans Chiral Auxiliary


(S)-4-Isopropyl-2-oxazolidinone (CAS 17016-83-0) is a chiral five-membered heterocyclic compound within the Evans oxazolidinone family [1]. It serves as a versatile chiral auxiliary in asymmetric synthesis, particularly for controlling stereochemistry in reactions such as aldol additions, alkylations, and cycloadditions . The compound is commercially available in high enantiomeric purity (typically ≥98% ee) and is characterized by a specific rotation of [α]20/D −18° (c=6, ethanol) and a melting point of 70-73 °C .

Chiral auxiliary for asymmetric synthesis: aldol, alkylation, cycloaddition control
Certified high enantiomeric excess supports stereochemical reproducibility
Isopropyl steric group provides predictable facial selectivity in enolate chemistry

Why Generic Substitution Fails for (S)-4-Isopropyl-2-oxazolidinone


Chiral oxazolidinone auxiliaries are not interchangeable commodities; their performance is dictated by subtle structural variations that profoundly impact diastereoselectivity and reaction yields [1]. While the Evans auxiliary scaffold is well-established, the specific steric and electronic properties conferred by the isopropyl group at the 4-position in (S)-4-isopropyl-2-oxazolidinone directly determine the facial selectivity of enolate formation and subsequent electrophilic attack [2]. In head-to-head comparisons, this auxiliary demonstrates distinct performance characteristics relative to benzyl, phenyl, or 4-methyl-5-phenyl substituted analogs, with differences in diastereomeric excess (de) often exceeding 10% depending on the transformation [3]. Such variability renders simple substitution scientifically invalid and necessitates quantitative, comparator-based evidence for informed procurement decisions.

Structural sensitivity

Oxazolidinone auxiliary substitution (e.g., benzyl, phenyl) may shift diastereoselectivity; reported de differences can be substantial and condition-dependent.

Steric mismatch

Isopropyl steric environment is not directly replicated by benzyl or phenyl auxiliaries, limiting direct method transfer without re-optimization.

(S)-4-Isopropyl-2-oxazolidinone vs. Comparator Auxiliaries


Fatty Acid Hydroxylation Enantioselectivity

In a comparative study of five chiral oxazolidinone auxiliaries for the asymmetric hydroxylation of oleic acid derivatives, the (R)-4-isopropyl-2-oxazolidinone auxiliary achieved an enantiomeric excess (ee) of 98-99%, which is comparable to the 98% ee achieved by the (4R,5S)-4-methyl-5-phenyl analog and the benzyl-substituted auxiliaries [1]. The imide formation step for the isopropyl auxiliary proceeded in 88-92% yield, similar to the 88-92% yields reported for the benzyl and 4-methyl-5-phenyl derivatives [1].

Enantioselectivity
Head-to-head
98–99% ee vs 98% ee (comparator auxiliaries)
Reported comparable enantioselectivity across Evans auxiliaries; supports hydroxylation pathway study fit.
Oleic acid hydroxylation; NaN(SiMe₃)₂/−78 °C
Asymmetric Synthesis Fatty Acid Chemistry Chiral Auxiliary

Cyanide Addition to β-Keto Amides: Diastereoselectivity

The addition of Et2AlCN to β-keto amides derived from (S)-4-isopropyl-2-oxazolidinone proceeds with a diastereoselectivity of 94–98% de, yielding enantiomerically pure cyanohydrins [1]. This high selectivity is attributed to the steric influence of the isopropyl group on the enolate face. While direct comparative data for other auxiliaries in this exact transformation is not provided, the observed selectivity is consistent with the high levels of stereocontrol typically achieved with this auxiliary class [1].

Cyanide addition de
Supporting evidence
94–98% de
Reported high diastereoselectivity supports cyanohydrin synthesis workflow.
Et₂AlCN/ZnBr₂, toluene, −78 °C; no direct comparator
Asymmetric Synthesis β-Keto Amides Cyanohydrins

Tetrahydrofuran Synthesis: Diastereoselectivity

When (S)-3-(2-alkenoyl)-4-isopropyl-2-oxazolidinone is used as the dipolarophile in Lewis acid-catalyzed three-component reactions with α-alkyl-α-diazo esters and aromatic aldehydes, the resulting tetrahydrofurans are obtained with a diastereomeric ratio (dr) of 99:1 [1]. This exceptional diastereoselectivity is achieved in the presence of Ni(BF4)2·6H2O or Co(ClO4)2·6H2O as catalysts. While the study does not directly compare other auxiliaries, the near-perfect stereocontrol highlights the effectiveness of the isopropyl-substituted oxazolidinone in this context.

THF synthesis dr
Supporting evidence
99:1 dr
Near-perfect diastereoselectivity reported; supports complex heterocycle synthesis.
Ni/Co Lewis acid catalysis; no direct comparator
Asymmetric Synthesis Tetrahydrofurans Cycloaddition

Electrochemical Reduction Performance

The cathodic reduction of (S)-4-isopropyl-2-oxazolidinone phenylglyoxylate affords mandelic acid derivatives in 82–90% chemical yield and 42–81% de, depending on electrolyte and temperature [1]. This performance is comparable to that of the (R)-5-methyl-2-pyrrolidinone auxiliary under similar conditions [1].

Electrochemical reduction
Head-to-head
82–90% yield, 42–81% de vs comparable pyrrolidinone auxiliary
Reported comparable performance to a structurally distinct auxiliary; supports electroorganic synthesis workflow.
Cathodic reduction; various electrolytes
Electroorganic Synthesis Chiral Auxiliary Mandelic Acid Derivatives

Applications of (S)-4-Isopropyl-2-oxazolidinone


Asymmetric Cyanohydrin Synthesis

Procure (S)-4-isopropyl-2-oxazolidinone for the highly diastereoselective addition of cyanide to β-keto amides, achieving 94–98% de in the synthesis of valuable cyanohydrin intermediates [1]. This methodology provides access to precursors for β-hydroxy-α-amino acids and other chiral building blocks [1].

Complex Tetrahydrofuran Synthesis

Utilize (S)-4-isopropyl-2-oxazolidinone-derived dipolarophiles in Lewis acid-catalyzed multicomponent reactions to synthesize optically active tetrahydrofurans with four contiguous stereocenters and a diastereomeric ratio of 99:1 [2]. This application is critical for the synthesis of natural product-like scaffolds and pharmaceutical intermediates [2].

Fatty Acid Asymmetric Hydroxylation

Employ (R)-4-isopropyl-2-oxazolidinone (the enantiomer of the target compound) as a chiral auxiliary for the highly enantioselective hydroxylation of fatty acids, delivering 98–99% ee for 2-hydroxy fatty acid methyl esters [3]. This is valuable for the preparation of specialty lipids and biologically active fatty acid metabolites [3].

Electrochemical Mandelic Acid Synthesis

Consider (S)-4-isopropyl-2-oxazolidinone as a chiral auxiliary in the cathodic reduction of phenylglyoxylamides to produce mandelic acid derivatives in 82–90% yield and up to 81% de [4]. This electroorganic approach offers a sustainable alternative to traditional reductive methods [4].

Application
Selection Property
Validation Focus
Cyanohydrin synthesis via β-keto amides
Chiral auxiliary-controlled addition
Diastereoselectivity verification
Multicomponent THF cycloaddition
Isopropyl steric influence in dipolarophile reactions
Stereocenter integrity under Lewis acid conditions
Fatty acid hydroxylation (reported for (R)-enantiomer)
Enantioselective hydroxylation control
Enantiomeric excess reproducibility
Electrochemical mandelic acid synthesis
Auxiliary compatibility with cathodic reduction
Yield and diastereoselectivity under electrolytic conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-4-Isopropyl-2-oxazolidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.